

# A Comparative Guide to the Characterization of 2-(Trifluoromethoxy)benzoic Acid Derivatives

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## Compound of Interest

Compound Name: *2-(Trifluoromethoxy)benzoic acid*

Cat. No.: *B125294*

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This guide provides a comparative analysis of the physicochemical and biological properties of key derivatives of **2-(trifluoromethoxy)benzoic acid**. This information is intended to support research and development efforts in the fields of medicinal chemistry, agrochemicals, and material science by offering a consolidated resource of experimental data and methodologies.

## Physicochemical Characterization

The introduction of the trifluoromethoxy group at the ortho position of benzoic acid significantly influences the molecule's electronic properties and reactivity. This section provides a comparative summary of the key physicochemical data for **2-(trifluoromethoxy)benzoic acid** and two of its common derivatives: a methyl ester and a primary amide.

Table 1: Physicochemical Properties of **2-(Trifluoromethoxy)benzoic Acid** and Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
2-(Trifluoromethoxy)benzoic acid	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub>	206.12	75-80	231.6±35.0 (Predicted)
Methyl 2-(trifluoromethoxy)benzoate	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub>	220.15	N/A	105 °C/25 mmHg
2-(Trifluoromethoxy)benzamide	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	205.14	N/A	N/A

## Spectroscopic Data Comparison

Spectroscopic analysis is fundamental to the structural elucidation and characterization of these derivatives. The following tables summarize key spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: <sup>1</sup>H NMR Spectroscopic Data (δ, ppm) in CDCl<sub>3</sub>

Compound	Aromatic Protons	Other Protons
2-(Trifluoromethoxy)benzoic acid	7.20-7.80 (m, 4H)	10.5 (br s, 1H, -COOH)
Methyl 2-(trifluoromethoxy)benzoate	7.15-7.75 (m, 4H)	3.90 (s, 3H, -OCH <sub>3</sub> )
2-(Trifluoromethoxy)benzamide	7.25-7.90 (m, 4H)	5.80 (br s, 1H, -NH), 6.20 (br s, 1H, -NH)

Table 3: <sup>13</sup>C NMR Spectroscopic Data (δ, ppm) in CDCl<sub>3</sub>

Compound	Aromatic Carbons	Carbonyl Carbon	Other Carbons
2-(Trifluoromethoxy)benzoic acid	118.0-135.0	168.0	120.4 (q, $J=258$ Hz, -CF <sub>3</sub> )
Methyl 2-(trifluoromethoxy)benzoate	117.0-134.0	165.0	120.5 (q, $J=257$ Hz, -CF <sub>3</sub> ), 52.5 (-OCH <sub>3</sub> )
2-(Trifluoromethoxy)benzamide	119.0-133.0	167.5	120.6 (q, $J=258$ Hz, -CF <sub>3</sub> )

Table 4: Key IR Absorption Frequencies (cm<sup>-1</sup>) and Mass Spectrometry Data

Compound	IR (KBr, cm <sup>-1</sup> )	Mass Spec (m/z)
2-(Trifluoromethoxy)benzoic acid	3300-2500 (br, O-H), 1700 (C=O), 1250 (C-O), 1160 (C-F)	206 [M] <sup>+</sup>
Methyl 2-(trifluoromethoxy)benzoate	1725 (C=O), 1260 (C-O), 1165 (C-F)	220 [M] <sup>+</sup>
2-(Trifluoromethoxy)benzamide	3350, 3180 (N-H), 1660 (C=O), 1255 (C-O), 1162 (C-F)	205 [M] <sup>+</sup>

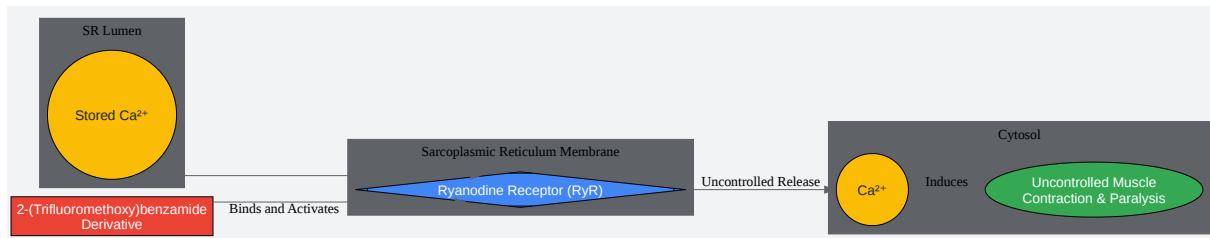
## Biological Activity and Signaling Pathways

Derivatives of **2-(trifluoromethoxy)benzoic acid** have shown promise as active ingredients in both agrochemical and pharmaceutical applications. Notably, certain amide derivatives have demonstrated potent insecticidal and fungicidal activities.

## Insecticidal Activity: Targeting the Ryanodine Receptor

Several benzamide derivatives act as potent insecticides by targeting the insect ryanodine receptor (RyR).<sup>[1][2][3]</sup> The RyR is a ligand-gated calcium channel located on the sarcoplasmic reticulum of muscle cells.<sup>[1]</sup> Activation of this receptor leads to an uncontrolled release of

intracellular calcium stores, causing muscle contraction, paralysis, and ultimately, the death of the insect.[4]



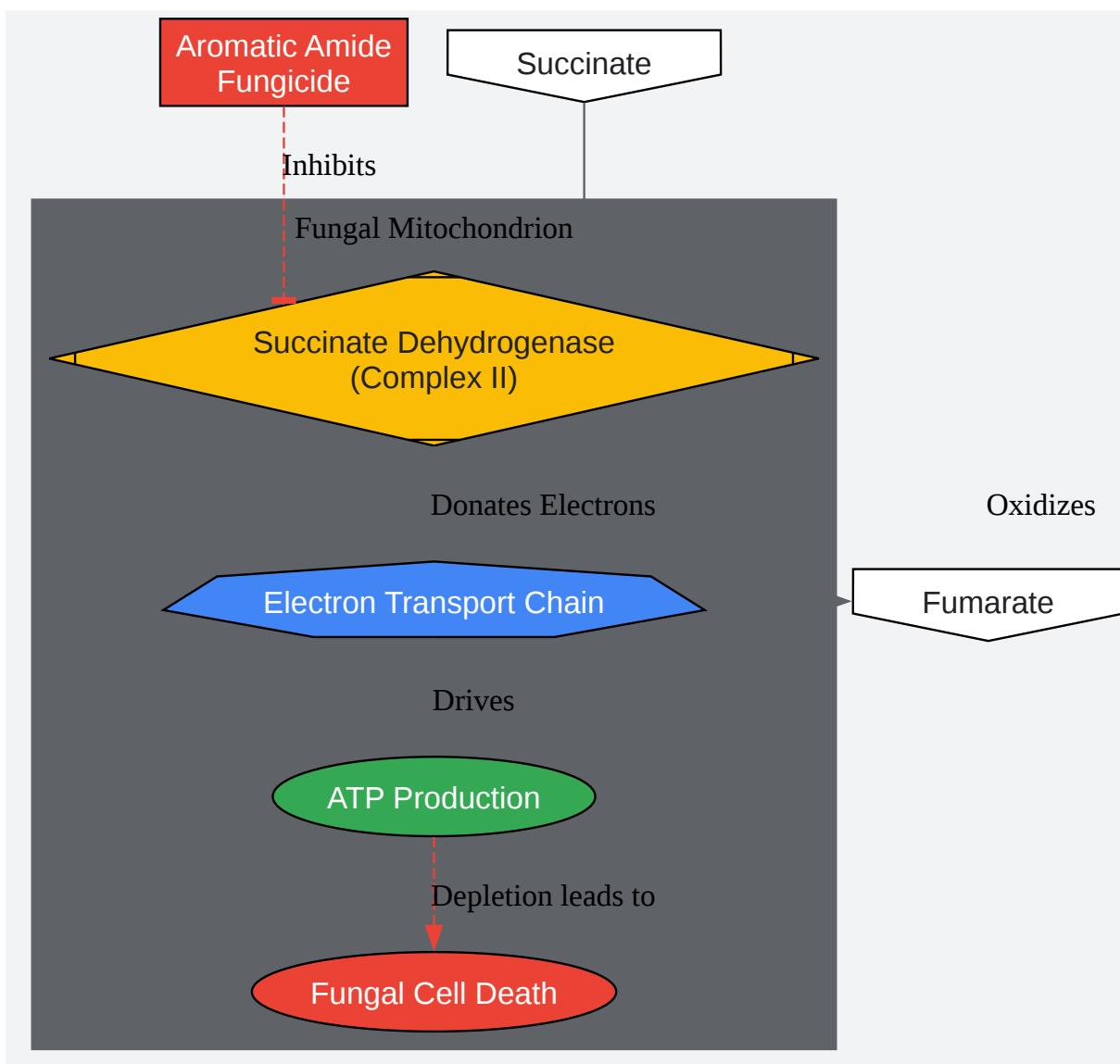
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Caption: Insecticidal mechanism via ryanodine receptor activation.

## Fungicidal Activity: Inhibition of Succinate Dehydrogenase

Certain aromatic amide fungicides function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[5]

This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.



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Caption: Fungicidal mechanism via SDH inhibition.

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section outlines the standard operating procedures for the key analytical techniques used in the characterization of **2-(trifluoromethoxy)benzoic acid** derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compounds.

Instrumentation: Bruker Avance 400 MHz NMR Spectrometer or equivalent.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

Procedure:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

- Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-O, C-F).

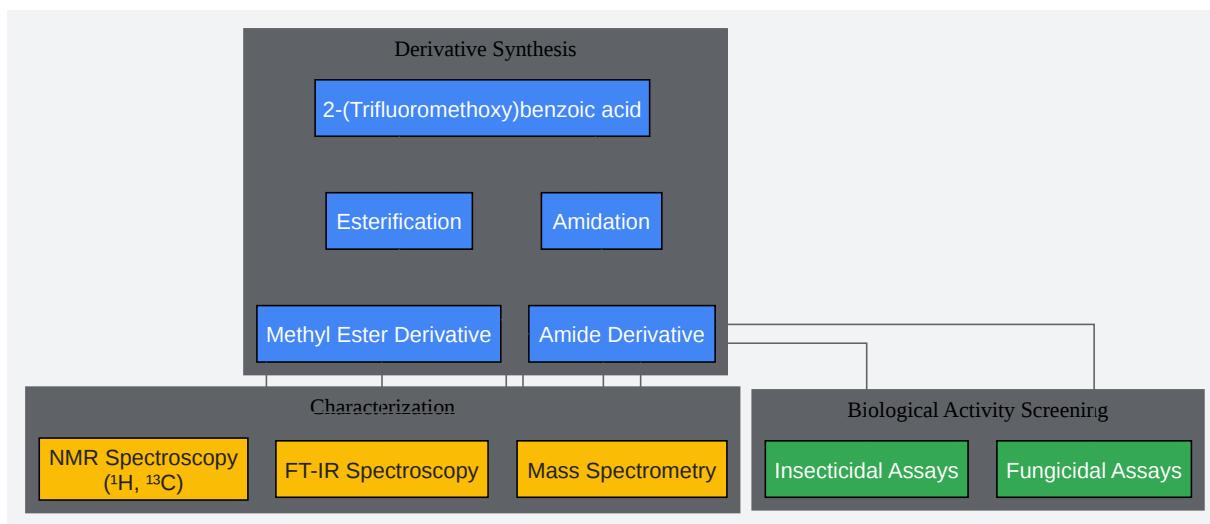
## Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L/min}$ .
- Ionization: Ionize the sample using electrospray ionization in either positive or negative ion mode, depending on the analyte. Typical source parameters include a capillary voltage of 3-4 kV and a drying gas temperature of 300-350  $^{\circ}\text{C}$ .
- Mass Analysis: Acquire the mass spectrum over an appropriate  $m/z$  range (e.g., 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation.
- Data Analysis: Determine the molecular weight from the  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$  ion and analyze the fragmentation pattern to confirm the structure.



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Caption: General workflow for synthesis and characterization.

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